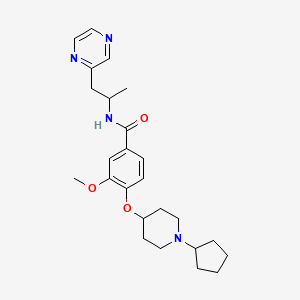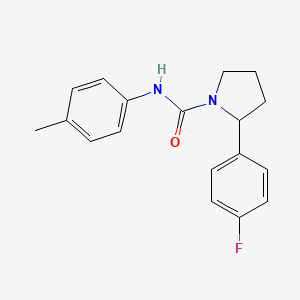![molecular formula C21H14BrN3O4 B6029912 (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B6029912.png)
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide: is a complex organic compound that features a furan ring substituted with a 2-bromo-4-nitrophenyl group, a cyano group, and an N-(3-methylphenyl)prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-bromo-4-nitrophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-bromo-4-nitrophenyl group.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with 3-methylphenylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the cyano group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the 2-bromo-4-nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the nitrophenyl moiety are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The furan ring may facilitate the compound’s insertion into hydrophobic pockets, enhancing its binding affinity.
Comparison with Similar Compounds
- (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
- (2E)-3-[5-(2-bromo-4-methoxyphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Uniqueness:
- Substituent Effects: The presence of the bromo and nitro groups in the phenyl ring significantly affects the compound’s reactivity and binding properties compared to similar compounds with different substituents.
- Furan Ring: The furan ring provides a unique structural framework that influences the compound’s chemical behavior and potential applications.
This detailed article provides a comprehensive overview of (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O4/c1-13-3-2-4-15(9-13)24-21(26)14(12-23)10-17-6-8-20(29-17)18-7-5-16(25(27)28)11-19(18)22/h2-11H,1H3,(H,24,26)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPNUZIVRANBHC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyethyl)-6-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6029831.png)
![N-(3,4-dimethoxyphenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B6029833.png)

![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B6029868.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)
![4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL](/img/structure/B6029885.png)
![N-(4-chlorophenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B6029898.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol](/img/structure/B6029906.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
![5-(2-methoxyphenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6029918.png)

